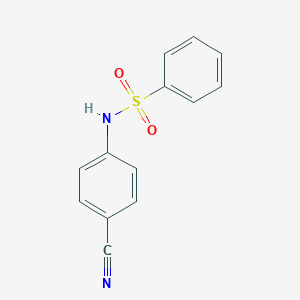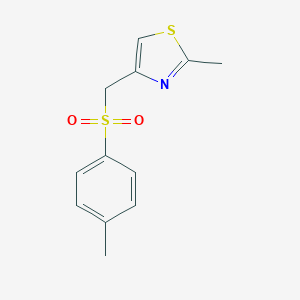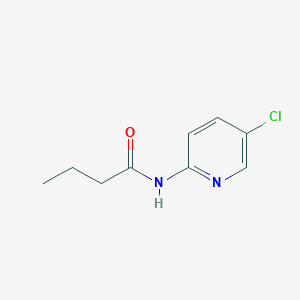
N-(4-cyanophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)benzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1908. It is a white crystalline powder that is soluble in water and has been used as an antibacterial agent for many years. Sulfanilamide works by inhibiting the growth of bacteria, and it has been used to treat a variety of bacterial infections.
作用機序
Sulfanilamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Folic acid is an essential nutrient that bacteria need to grow and multiply. Sulfanilamide blocks the enzyme that is responsible for the synthesis of folic acid, which prevents the bacteria from growing and multiplying.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Sulfanilamide has also been shown to have anti-inflammatory properties and has been used to treat inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-(4-cyanophenyl)benzenesulfonamide in lab experiments is that it is a well-established antibiotic with a known mechanism of action. This makes it a useful tool for investigating the effects of antibiotics on bacterial populations and for studying the development of antibiotic resistance. However, one limitation of using sulfanilamide in lab experiments is that it may not be effective against all bacterial species.
将来の方向性
There are several future directions for the use of N-(4-cyanophenyl)benzenesulfonamide in scientific research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Sulfanilamide has also been investigated for its potential use in cancer treatment, as it has been shown to have anti-tumor properties. Additionally, sulfanilamide has been used as a tool to study the effects of antibiotics on the gut microbiome, and future research may investigate the impact of sulfanilamide on the gut microbiome in more detail.
Conclusion
In conclusion, this compound is a well-established antibiotic that has been used in scientific research for many years. It works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Sulfanilamide has a wide range of biochemical and physiological effects and has been used to investigate the mechanism of action of antibiotics and to study the effects of antibiotics on bacterial populations. While there are limitations to the use of sulfanilamide in lab experiments, it remains a useful tool for investigating the development of antibiotic resistance and for studying the effects of antibiotics on the gut microbiome.
合成法
The synthesis of N-(4-cyanophenyl)benzenesulfonamide involves the reaction of sulfanilic acid with cyanogen bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and produces the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-cyanophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study bacterial growth and inhibition. It has been used to investigate the mechanism of action of sulfonamide antibiotics and to develop new antibiotics. Sulfanilamide has also been used to study the effects of antibiotics on bacterial populations and to investigate the development of antibiotic resistance.
特性
分子式 |
C13H10N2O2S |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
N-(4-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H |
InChIキー |
MFGPRXPCLKNJJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B274542.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
